molecular formula C14H16N2O3S2 B6496287 2-[4-(propane-2-sulfonyl)phenyl]-N-(1,3-thiazol-2-yl)acetamide CAS No. 955538-79-1

2-[4-(propane-2-sulfonyl)phenyl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B6496287
CAS No.: 955538-79-1
M. Wt: 324.4 g/mol
InChI Key: YRXMGHXVOMTEPO-UHFFFAOYSA-N
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Description

2-[4-(Propane-2-sulfonyl)phenyl]-N-(1,3-thiazol-2-yl)acetamide is a synthetic small molecule characterized by a central acetamide bridge linking a 1,3-thiazol-2-yl group and a 4-(propane-2-sulfonyl)phenyl moiety.

Properties

IUPAC Name

2-(4-propan-2-ylsulfonylphenyl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-10(2)21(18,19)12-5-3-11(4-6-12)9-13(17)16-14-15-7-8-20-14/h3-8,10H,9H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXMGHXVOMTEPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(propane-2-sulfonyl)phenyl]-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the phenyl sulfone derivative. This can be achieved by reacting propane-2-sulfonyl chloride with phenol under basic conditions. The resulting phenyl sulfone is then coupled with thiazole-2-carboxylic acid chloride to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfone group can be further oxidized under specific conditions.

  • Reduction: : The thiazole ring can be reduced to form thiazolidine derivatives.

  • Substitution: : The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: : Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: : Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

  • Oxidation: : Sulfonic acid derivatives.

  • Reduction: : Thiazolidine derivatives.

  • Substitution: : Acylated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its sulfone group makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its thiazole ring is structurally similar to many biologically active molecules.

Medicine

In medicine, this compound has potential as a lead compound for drug development. Its ability to interact with various biological targets makes it a candidate for therapeutic applications.

Industry

In industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-[4-(propane-2-sulfonyl)phenyl]-N-(1,3-thiazol-2-yl)acetamide exerts its effects involves binding to specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfone group enhances the compound's stability and binding affinity.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The propane-2-sulfonyl group distinguishes the target compound from analogs with halogenated or alkylated phenyl rings. Key comparisons include:

Compound Name Phenyl Substituent Key Properties/Activities Reference
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-Dichloro Twisted phenyl-thiazole dihedral angle (61.8°); forms hydrogen-bonded dimers
2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide Naphthyl Enhanced aromatic stacking due to fused rings; used in ligand design
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide 4-Chloro, CF₃-sulfanyl Sulfanyl group increases lipophilicity; potential metabolic stability
Pritelivir (N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-[4-(pyridin-2-yl)phenyl]acetamide) Pyridinylphenyl, sulfamoyl Janus kinase inhibitor; veterinary anti-inflammatory

Key Insight : The propane-2-sulfonyl group in the target compound likely improves solubility and hydrogen-bonding capacity compared to halogenated analogs, while the sulfamoyl group in pritelivir suggests divergent biological targeting .

Modifications on the Thiazole Ring

Substituents on the thiazole ring influence electronic properties and steric effects:

Compound Name Thiazole Substituent Synthesis Method Reference
N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) 4-(3-Chloro-4-fluorophenyl) Bromo ketone + acetylthiourea in ethanol
N-[4-(4-Chloro-3-methylphenyl)-1,3-thiazol-2-yl]acetamide (15) 4-(4-Chloro-3-methylphenyl) Suzuki coupling with Pd(dppf)Cl₂
2-(4-Hydroxypiperidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide (6) Piperidinyl Improved pharmacokinetics due to basic nitrogen

Acetamide Bridge Modifications

Variations in the acetamide linker impact flexibility and electronic properties:

Compound Name Acetamide Modification Notable Features Reference
2-[(4-Hydroxy-6-phenyl-2-pyrimidinyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide Pyrimidinyl-sulfanyl Sulfanyl group enhances redox activity
2-(Morpholino)-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide Morpholino Increased solubility via tertiary amine
2-[[5-(1,3-Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide Triazole-sulfanyl Dual heterocycles; anti-exudative activity

Key Insight : The absence of heterocyclic substitutions on the acetamide bridge in the target compound may simplify synthesis while limiting π-π stacking interactions observed in analogs with fused rings .

Physicochemical and Structural Properties

Comparative data on melting points, solubility, and crystallinity:

Compound Name Melting Point (°C) Solubility Features Reference
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 459–461 Low solubility in water; crystallizes from methanol/acetone
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Not reported Forms hydrogen-bonded dimers
Target Compound Not reported Expected moderate solubility due to sulfonyl group

Key Insight : The propane-2-sulfonyl group in the target compound likely improves aqueous solubility compared to dichlorophenyl analogs, though experimental validation is needed .

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